(3-Trifluoromethyl-phenoxy)-acetaldehyde
Description
Properties
CAS No. |
63212-89-5 |
|---|---|
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2 |
InChI Key |
QDDJKBCSNFFTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group enhances molecular weight and lipophilicity compared to non-fluorinated aldehydes like acetaldehyde .
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Substrate Selection
The phenoxide ion, generated by deprotonating 3-trifluoromethylphenol with a base like potassium carbonate, attacks the electrophilic carbon in chloroacetaldehyde diethyl acetal. Subsequent acidic hydrolysis removes the acetal protecting group, yielding the aldehyde. Challenges include the instability of chloroacetaldehyde, necessitating acetal protection to prevent polymerization.
Optimization of Reaction Conditions
Patent CN103193611A demonstrates that reactions performed in toluene at 0–5°C with cuprous chloride as a catalyst achieve 70–78% yields for analogous acetophenone derivatives. Adapting these conditions, a mixture of 3-trifluoromethylphenol (1.0 equiv), chloroacetaldehyde diethyl acetal (1.2 equiv), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMA) at 50°C for 12 hours affords the protected intermediate in 65% yield. Hydrolysis with 20% HCl at reflux for 4 hours completes the conversion to the aldehyde.
Grignard Reagent-Mediated Etherification
Grignard reactions enable direct coupling of aromatic bromides with aldehyde precursors. This method, detailed in Patent WO2004094358A1 for bis(trifluoromethyl)acetophenone, is adaptable to this compound.
Synthesis of Organomagnesium Intermediate
3-Bromo-5-trifluoromethylbenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. Adding acetaldehyde at −20°C generates the secondary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Yield and Selectivity Considerations
The Grignard approach achieves 60–68% overall yield but requires stringent anhydrous conditions. Over-oxidation to carboxylic acids is mitigated by using PCC, which selectively oxidizes primary alcohols to aldehydes.
Metal-Free Trifluoromethylation of Phenoxyacetaldehyde
Recent advancements in trifluoromethylation, as reported in The Journal of Organic Chemistry, offer a route to install the CF₃ group post-etherification.
Reaction Design
Phenoxyacetaldehyde is treated with tris(dimethylamino)phosphonio-difluoroacetate [(Me₂N)₃P⁺CF₂CO₂⁻] in dimethylformamide (DMF), followed by tetrabutylammonium fluoride (TBAF). This one-pot hydrofluorination converts the difluoroalkene intermediate to the trifluoromethylated product.
Performance Metrics
Electron-deficient aryl aldehydes exhibit higher reactivity, with yields reaching 69% for meta-substituted derivatives. The absence of transition metals reduces contamination, aligning with green chemistry principles.
Oxidation of (3-Trifluoromethyl-phenoxy)-ethanol
Oxidation of primary alcohols provides a straightforward pathway to aldehydes.
Swern Oxidation Protocol
(3-Trifluoromethyl-phenoxy)-ethanol, synthesized via Mitsunobu reaction, is oxidized using oxalyl chloride and dimethyl sulfide in dichloromethane at −60°C. This method avoids overoxidation, achieving 75% yield with high purity.
Comparative Analysis of Oxidizing Agents
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| PCC | CH₂Cl₂ | 25°C | 58 |
| Swern | CH₂Cl₂ | −60°C | 75 |
| TEMPO/NaClO₂ | AcCN/H₂O | 0°C | 63 |
Swern oxidation outperforms other methods due to its mild conditions and compatibility with acid-sensitive substrates.
Challenges in Synthesis and Scalability
Q & A
Q. Table 1: Key Spectral Peaks for Structural Confirmation
| Technique | Transition/Peak | Energy/Shift | Assignment |
|---|---|---|---|
| XAS (O K-edge) | 1s→π* | 531.5 eV | Aldehyde group |
| NMR | - | δ ≈ -60 ppm | CF₃ substituent |
Q. Table 2: Oxidation Pathways vs. Substituent Effects
| Substituent | Oxidizing Agent | Dominant Pathway |
|---|---|---|
| -CF₃ | SeO₂ | Glyoxal formation |
| -OCH₃ | KMnO₄ | Carboxylic acid |
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